molecular formula C7H9NO3 B2645234 2-((Furan-2-ylmethyl)amino)acetic acid CAS No. 859981-01-4

2-((Furan-2-ylmethyl)amino)acetic acid

Cat. No. B2645234
CAS RN: 859981-01-4
M. Wt: 155.153
InChI Key: NDTZKVFBYRLVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((Furan-2-ylmethyl)amino)acetic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .


Molecular Structure Analysis

The molecular structure of “this compound” was analyzed using 1H NMR and 13C NMR . The compound was isolated with good or very good yields .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve the use of effective coupling reagents . The reactions were carried out in a microwave reactor .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 198.18 .

Scientific Research Applications

Formation and Applications in Food Chemistry

  • Furan and methylfuran formation from sugars and amino acids under roasting conditions is extensively studied, with the recombination of reactive fragments identified as a major pathway. This knowledge is crucial for understanding food chemistry and safety (Limacher et al., 2008).

Synthesis of Thiazolidinone Derivatives

  • The synthesis of thiazolidinone derivatives starting from furan compounds highlights the versatility of furan derivatives in creating pharmacologically active substances. These derivatives have been evaluated for antimicrobial, anthelmintic, anti-inflammatory, and diuretic activities (Vagdevi et al., 2006).

Mechanistic Pathways of Furan Formation

  • The mechanistic pathways leading to furan formation involve complex reactions of sugars and amino acids, providing insights into food toxicology and the formation of potentially harmful compounds in cooked foods (Perez Locas & Yaylayan, 2004).

Catalyzed Isomerizations for Synthesis Applications

  • Gold-catalyzed isomerizations of alkynamides to 2-aminofurans demonstrate the potential of furan derivatives in organic synthesis, enabling the creation of highly functionalized aniline products and carbazole derivatives (Li et al., 2019).

Green Chemistry Approaches

  • The use of modified heteropoly acids for Friedel-Crafts acylation of furan showcases advancements in green chemistry, aiming for more sustainable and less polluting synthetic methods (Desai & Yadav, 2021).

Biochemical Parameter Analysis

  • Research on the biochemical parameters during treatment with furan derivatives contributes to understanding their biological activity and potential for pharmacological use, including antioxidant and immune-modulating effects (Danilchenko, 2017).

Safety and Hazards

The safety information for “2-((Furan-2-ylmethyl)amino)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-((Furan-2-ylmethyl)amino)acetic acid” and similar compounds involve the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass are being explored .

properties

IUPAC Name

2-(furan-2-ylmethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-3,8H,4-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTZKVFBYRLVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.